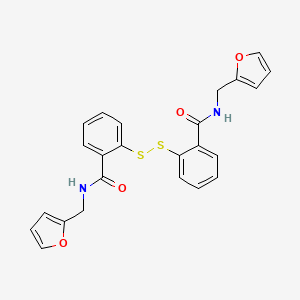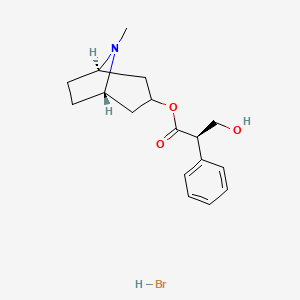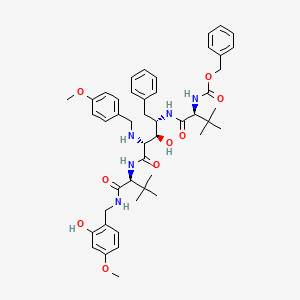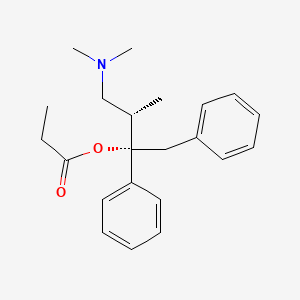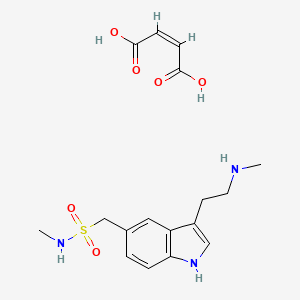
Monodesmethyl sumatriptan maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monodesmethyl sumatriptan maleate is a chemical compound with the molecular formula C17H23N3O6S . It is a derivative of sumatriptan, a well-known medication used to treat migraines and cluster headaches. This compound is characterized by its unique structure, which includes a maleate salt form, enhancing its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan maleate typically involves multiple steps, starting from the basic structure of sumatriptan. The process includes:
N-Methylation: The initial step involves the N-methylation of sumatriptan to produce N-methyl sumatriptan.
Desmethylation: This step involves the removal of a methyl group to form monodesmethyl sumatriptan.
Maleate Formation: The final step involves the reaction of monodesmethyl sumatriptan with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Monodesmethyl sumatriptan maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens or alkylating agents, under neutral or slightly basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Aplicaciones Científicas De Investigación
Monodesmethyl sumatriptan maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Monodesmethyl sumatriptan maleate exerts its effects primarily through its action on serotonin (5-HT) receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain and inflammation. By binding to these receptors, this compound inhibits the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine pathophysiology .
Comparación Con Compuestos Similares
Sumatriptan: The parent compound, used widely for migraine treatment.
Naratriptan: Another triptan with a longer half-life and higher bioavailability.
Rizatriptan: Known for its rapid onset of action.
Frovatriptan: Characterized by its long duration of action
Uniqueness: Monodesmethyl sumatriptan maleate is unique due to its specific structural modifications, which enhance its solubility and stability compared to other triptans. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
88919-52-2 |
|---|---|
Fórmula molecular |
C17H23N3O6S |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H19N3O2S.C4H4O4/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
UNFGYTNEFPAGQV-BTJKTKAUSA-N |
SMILES isomérico |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


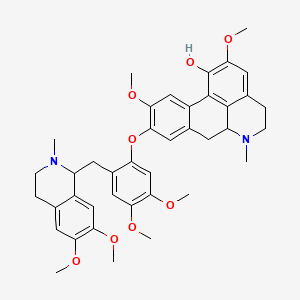
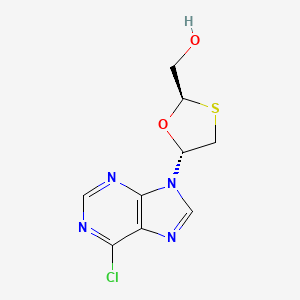
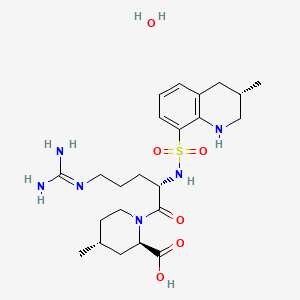
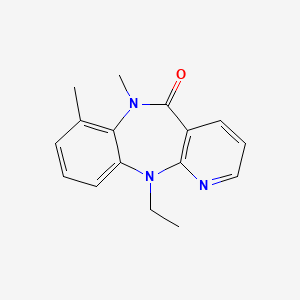
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
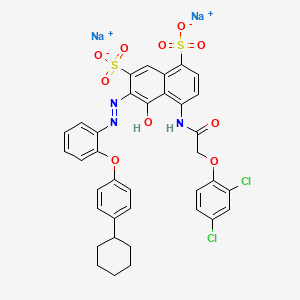
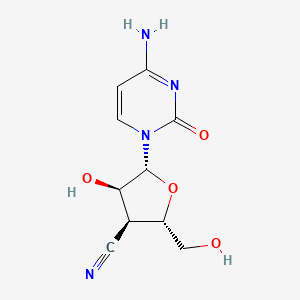
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

